molecular formula C27H29IN2S2 B13797636 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide

3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide

Cat. No.: B13797636
M. Wt: 572.6 g/mol
InChI Key: FQDCJNDJNTVYEI-UHFFFAOYSA-M
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Description

This compound is a benzothiazolium-based cyanine dye featuring a conjugated π-system with ethyl, methyl, and cyclohexenyl substituents. Its extended conjugation and cationic nature make it suitable for applications in photodynamic therapy, fluorescent probes, and organic electronics . Key properties include:

  • Molecular Weight: 600.113 g/mol (calculated)
  • LogP: 4.53 (experimental), indicating moderate lipophilicity .
  • Structural Motif: Two benzothiazole moieties linked via a cyclohexenylidene bridge, enabling strong absorbance in the visible/near-infrared (NIR) region.

Properties

Molecular Formula

C27H29IN2S2

Molecular Weight

572.6 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[[(3E)-3-[(3-ethyl-1,3-benzothiazol-3-ium-2-yl)methylidene]-5-methylcyclohexen-1-yl]methylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C27H29N2S2.HI/c1-4-28-22-10-6-8-12-24(22)30-26(28)17-20-14-19(3)15-21(16-20)18-27-29(5-2)23-11-7-9-13-25(23)31-27;/h6-13,16-19H,4-5,14-15H2,1-3H3;1H/q+1;/p-1

InChI Key

FQDCJNDJNTVYEI-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C3=C/C(=C/C4=[N+](C5=CC=CC=C5S4)CC)/CC(C3)C.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC3=CC(=CC4=[N+](C5=CC=CC=C5S4)CC)CC(C3)C.[I-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of ethyl groups and the formation of the iodide salt. Common reagents used in these reactions include ethyl iodide, benzothiazole, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis process and verify the compound’s structure.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the benzothiazole rings or the ethyl groups.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of benzothiazole derivatives.

Scientific Research Applications

3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving oxidative stress.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Ethyl-2-[(3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-5-methyl-2-cyclohexen-1-ylidene)methyl]-1,3-benzothiazol-3-ium iodide exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with various biomolecules, potentially inhibiting or activating specific pathways. For example, it may interact with enzymes involved in oxidative stress, leading to the modulation of cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural and Property Comparison
Compound Name (CAS No.) Core Structure Key Substituents Molecular Weight LogP Application Insights
Target Compound (N/A) Benzothiazolium-cyclohexenylidene Ethyl, methyl, cyclohexenyl 600.11 4.53 Photodynamic agents, sensors
Dithiazanine Iodide (514-73-8) Benzothiazolium-thiazole Ethyl, iodine 465.31 3.21 Anthelmintic, antimicrobial
158320-43-5 Benzothiazolium-methoxy-cyclohexenyl Ethyl, methoxy, dimethylcyclohexenyl 654.15 5.02 NIR imaging, dye-sensitized solar cells
84434-28-6 Thiazolium-phenyl-allyl Allyl, phenyl, ethyl 867.68 6.20 Organic electronics, catalysis

Key Observations :

  • Substituent Impact : Methoxy groups (e.g., 158320-43-5) enhance solubility and redshift absorbance, while phenyl/allyl groups (e.g., 84434-28-6) increase steric bulk and alter electronic properties .
  • Conjugation Length : The target compound’s cyclohexenylidene bridge provides a shorter conjugation length compared to the trimethylene-linked 158320-43-5, resulting in a blue-shifted absorption spectrum .

Photophysical Properties

Cyanine dyes are renowned for high molar extinction coefficients (>100,000 M⁻¹cm⁻¹) and tunable emission. The target compound’s absorbance is expected in the 550–650 nm range, similar to 3,3′-diethylthiadicarbocyanine derivatives . However, its methyl-cyclohexenyl group may reduce aggregation-induced quenching compared to simpler benzothiazolium salts .

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